molecular formula C11H13NO2S B2751445 Oxiran-2-yl-[3-(thiophen-2-ylmethyl)azetidin-1-yl]methanone CAS No. 2411253-85-3

Oxiran-2-yl-[3-(thiophen-2-ylmethyl)azetidin-1-yl]methanone

Cat. No. B2751445
CAS RN: 2411253-85-3
M. Wt: 223.29
InChI Key: DYJJGJGVQLFCTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oxiran-2-yl-[3-(thiophen-2-ylmethyl)azetidin-1-yl]methanone is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of Oxiran-2-yl-[3-(thiophen-2-ylmethyl)azetidin-1-yl]methanone is not well understood. However, it is believed to interact with cell membranes and may have an effect on cell signaling pathways.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of Oxiran-2-yl-[3-(thiophen-2-ylmethyl)azetidin-1-yl]methanone. However, it has been shown to have low toxicity in vitro, which is a promising characteristic for its potential use as a drug delivery system.

Advantages and Limitations for Lab Experiments

One advantage of Oxiran-2-yl-[3-(thiophen-2-ylmethyl)azetidin-1-yl]methanone is its high solubility in water, which makes it easy to work with in the laboratory. However, one limitation is that there is limited information available on its mechanism of action and biochemical and physiological effects.

Future Directions

There are several future directions for research on Oxiran-2-yl-[3-(thiophen-2-ylmethyl)azetidin-1-yl]methanone. These include further studies on its potential use as a drug delivery system, as well as its potential use as a fluorescent probe for the detection of metal ions. Additionally, further research is needed to understand its mechanism of action and its biochemical and physiological effects.

Synthesis Methods

The synthesis of Oxiran-2-yl-[3-(thiophen-2-ylmethyl)azetidin-1-yl]methanone involves the reaction of 2-bromo-1-(thiophen-2-yl)methanone with azetidine in the presence of a base. The resulting product is then treated with epichlorohydrin to form the final compound.

Scientific Research Applications

Oxiran-2-yl-[3-(thiophen-2-ylmethyl)azetidin-1-yl]methanone has been studied for its potential use as a drug delivery system. It has been shown to have high solubility in water and can encapsulate hydrophobic drugs, making it an attractive option for drug delivery. Additionally, the compound has been studied for its potential use as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

oxiran-2-yl-[3-(thiophen-2-ylmethyl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2S/c13-11(10-7-14-10)12-5-8(6-12)4-9-2-1-3-15-9/h1-3,8,10H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYJJGJGVQLFCTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2CO2)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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